molecular formula C19H18N2O2 B3108870 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester CAS No. 169120-62-1

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester

Cat. No.: B3108870
CAS No.: 169120-62-1
M. Wt: 306.4 g/mol
InChI Key: RTVBSARHCIPCMD-UHFFFAOYSA-N
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Description

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C19H18N2O2 It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester typically involves the condensation of appropriate substituted benzene derivatives with pyrazine derivatives. One common method involves the reaction of 2,3-diaminotoluene with benzil in the presence of acetic acid, followed by esterification with ethanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester.

    2,3-Dimethylquinoxaline: A similar compound with methyl groups at different positions.

    3-Phenylquinoxaline-2-carboxylic acid: A compound with a similar structure but lacking the ethyl ester group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl 6,7-dimethyl-3-phenylquinoxaline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-4-23-19(22)18-17(14-8-6-5-7-9-14)20-15-10-12(2)13(3)11-16(15)21-18/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVBSARHCIPCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester
Reactant of Route 2
6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester
Reactant of Route 3
6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester
Reactant of Route 4
6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester
Reactant of Route 5
6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester
Reactant of Route 6
6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester

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